N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8824056
InChI: InChI=1S/C19H20N2O3S/c1-13-5-3-6-15(11-13)24-10-4-7-18(22)21-19-20-16-9-8-14(23-2)12-17(16)25-19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21,22)
SMILES: CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide

CAS No.:

Cat. No.: VC8824056

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide -

Specification

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide
Standard InChI InChI=1S/C19H20N2O3S/c1-13-5-3-6-15(11-13)24-10-4-7-18(22)21-19-20-16-9-8-14(23-2)12-17(16)25-19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21,22)
Standard InChI Key FVXZRZNONMLFJE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Canonical SMILES CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Introduction

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry and organic synthesis.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide has shown potential in various biological activities:

  • Antibacterial and Antifungal Properties: Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, making it a candidate for further investigation in drug development.

  • Anti-inflammatory and Anticancer Activities: It may possess anti-inflammatory and anticancer properties due to its ability to modulate oxidative stress pathways and inhibit certain enzymes involved in inflammation.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-(4-chlorophenoxy)butanamideC18H18ClN2O3SContains a chlorine substituent which may enhance biological activity
N-(6-Methoxybenzothiazol-2-yl)-4-(phenoxy)butanamideC17H19N2O3SLacks methyl substitution on the phenyl ring
2-Amino-N-(6-methoxybenzothiazol-2-yl)-propanamideC15H16N2O2SFeatures an amino group that may alter its reactivity

These compounds demonstrate variations in substituents that can influence their biological activity and chemical behavior.

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